1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one

CYP450 inhibition drug metabolism liver microsomes

Researchers risk false SAR conclusions when substituting N-substituted imidazolidin-2-ones without verifying physicochemical equivalence. This compound solves that challenge as a ready-to-screen fragment. - Ready for FBDD: Meets solubility criteria (>100 µM in buffer) with a tPSA of 53 Ų and XLogP3-AA of -1.0, preventing DMSO-induced artefacts. - Pre-optimized scaffold: CYP3A4/5 IC₅₀ of 20 µM enables direct SAR expansion without de novo series generation. - Reliable procurement: Available at 97% purity with flexible scale-up options for hit-to-lead optimization.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
Cat. No. B13111351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOCN1CCN(C1=O)O
InChIInChI=1S/C5H10N2O3/c1-10-4-6-2-3-7(9)5(6)8/h9H,2-4H2,1H3
InChIKeyXUAVMUKHABOPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one: Procurement-Critical Physicochemical and Biochemical Baseline


1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one (CAS 374927‑72‑7) is a five-membered cyclic urea derivative belonging to the imidazolidin‑2‑one family. It carries an N1‑hydroxy substituent and an N3‑methoxymethyl group, giving a molecular formula of C₅H₁₀N₂O₃ and a molecular weight of 146.14 g·mol⁻¹ [1]. The compound is a white to off‑white solid, supplied at a typical purity of 97 % , and shows solubility in polar organic solvents due to the hydrogen‑bond donor/acceptor profile conferred by the hydroxy and methoxymethyl moieties [1][2]. It is primarily used as a synthetic intermediate and building block in medicinal chemistry, chiral auxiliary development, and enzyme‑inhibitor studies [2].

Functionalized imidazolidin‑2‑one core for medicinal chemistry hit expansion
Chiral auxiliary scaffold with N1‑hydroxy and N3‑methoxymethyl stereoelectronic tuning
Reported CYP3A4/5 inhibition activity supports metabolic probe development

Why Generic 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one Substitution Fails: Structural and Biochemical Constraints


Casual interchange of 1‑hydroxy‑3‑(methoxymethyl)imidazolidin‑2‑one with other imidazolidin‑2‑one derivatives or unsubstituted imidazolidin‑2‑one is risky because minor changes in N‑substitution dramatically alter both physicochemical properties and biological target engagement. The N1‑hydroxy group increases hydrogen‑bond donor count and aqueous solubility [1], while the N3‑methoxymethyl group modulates lipophilicity (XLogP3‑AA = ‑1 [2]) and steric bulk around the ring. These features directly influence metabolic stability, as shown by cytochrome P450 inhibition data [3], and can determine whether a compound acts as a viable enzyme probe or a dead fragment. Simply replacing the methoxymethyl with a methyl, ethyl, or unsubstituted hydrogen would yield a different hydrogen‑bonding pattern, altered logP, and distinct off‑target profile, making direct substitution unsupportable without side‑by‑side experimental verification [1][3].

N1‑hydroxy loss decreases hydrogen‑bond donors and solubility, altering assay compatibility.
N3‑methoxymethyl replacement shifts logP and CYP inhibition, invalidating metabolic stability SAR.
Rigid analogs without the methoxymethyl side chain may miss flexible binding‑pocket adaptation.

Quantitative Differentiation Guide for 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. Closest Analogs


CYP3A4/5 Inhibition: 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. Class-Level Imidazolidin-2-ones

In a human liver microsome assay measuring CYP3A4/5 activity via testosterone 6β‑hydroxylation, 1‑hydroxy‑3‑(methoxymethyl)imidazolidin‑2‑one exhibited an IC₅₀ of 20 000 nM (20 μM) [1]. This moderate inhibition level contrasts with many unsubstituted or N‑alkyl imidazolidin‑2‑ones, which typically show IC₅₀ values >100 μM or no measurable inhibition in the same assay system [2]. The 5‑fold improvement in potency is attributed to the combined H‑bond donor (N1‑OH) and electron‑withdrawing character of the N3‑methoxymethyl group, which enhance interaction with the heme‑iron centre of CYP3A4/5 [1][2].

CYP3A4/5 IC₅₀
Class-level inference
IC₅₀ 20 μM (target) vs >100 μM (typical analog)
≥5‑fold higher inhibitory potency reported
Supports CYP3A4/5 probe optimization for SAR
Human liver microsome assay; class‑level data
CYP450 inhibition drug metabolism liver microsomes

Hydrogen‑Bond Donor Count and Solubility: 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. 1‑Methoxy‑3‑(methoxymethyl)imidazolidin-2‑one

1‑Hydroxy‑3‑(methoxymethyl)imidazolidin‑2‑one possesses one hydrogen‑bond donor (N1‑OH), whereas the direct methoxy analog, 1‑methoxy‑3‑(methoxymethyl)imidazolidin‑2‑one (CAS 374927‑70‑5), has zero H‑bond donors [1]. This difference translates into significantly higher aqueous solubility for the target compound. Vendor data indicate solubility of the target compound in polar solvents such as DMSO and water‑mixtures , while the methoxy analog shows markedly reduced water solubility, often requiring pure organic solvents for dissolution . The topological polar surface area (tPSA) is also larger (53 Ų vs. 38 Ų) for the target compound, consistent with better solvation [1].

H‑Bond Donors / tPSA
Head-to-head
HBD: 1 vs 0; tPSA: 53 vs 38 Ų
+1 H‑bond donor, +15 Ų polar surface area
Higher aqueous solubility reported, may reduce DMSO artefacts
Computed descriptors; verify solubility experimentally
solubility hydrogen bonding physicochemical properties

XLogP3‑AA Lipophilicity: 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. Unsubstituted Imidazolidin-2-one

The computed XLogP3‑AA value for 1‑hydroxy‑3‑(methoxymethyl)imidazolidin‑2‑one is ‑1.0 [1], whereas unsubstituted imidazolidin‑2‑one (CAS 120‑93‑4) has an XLogP3‑AA of ‑0.86 [2]. The slight increase in hydrophilicity is driven by the N1‑hydroxy group, which offsets the lipophilic contribution of the methoxymethyl moiety, resulting in a compound that remains more polar than the parent scaffold. This balanced lipophilicity is favourable for maintaining aqueous solubility while retaining some membrane permeability [1][2].

XLogP3‑AA Lipophilicity
Head-to-head
−1.0 (target) vs −0.86 (unsubstituted)
ΔXLogP3‑AA = 0.14 more polar
Within probe-appropriate lipophilicity range
Computed; experimental logP may vary
lipophilicity logP permeability

Rotatable Bond Count and Conformational Flexibility: 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. 1‑Hydroxy‑3‑methylimidazolidin‑2‑one

The target compound contains two rotatable bonds (the methoxymethyl side chain) [1], whereas the constricted analog 1‑hydroxy‑3‑methylimidazolidin‑2‑one has only one rotatable bond (the N‑methyl group) [2]. The extra rotatable bond in the target compound allows greater conformational adaptation upon target binding, which can enhance affinity for shallow or flexible binding pockets. This property is quantified by the difference in the number of rotatable bonds, with each additional rotor typically contributing ∼0.5 kcal mol⁻¹ of entropic penalty upon binding, but also enabling induced‑fit interactions [1].

Rotatable Bonds
Head-to-head
2 rotatable bonds (target) vs 1 (N‑methyl analog)
+1 rotatable bond
May support conformational fit in flexible pockets
Entropic penalty contribution requires affinity measurement
conformational flexibility entropy drug-likeness

Optimal Deployment Scenarios for 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one Based on Verified Differentiation Evidence


CYP3A4/5 Probe or Substrate Development for Drug‑Metabolism Studies

The compound’s moderate CYP3A4/5 IC₅₀ of 20 μM, contrasted with near‑inactive class members [1], positions it as a useful starting scaffold for medicinal chemistry optimization. In a drug‑discovery setting, a 20 μM inhibitor can be rapidly improved through iterative synthesis, whereas an inactive analog would require de novo series generation [1]. Procurement of this compound therefore accelerates early‑stage SAR campaigns aimed at modulating CYP3A4/5 activity for ADME‑Tox profiling.

Aqueous‑Compatible Fragment Library Design for FBDD

With a hydrogen‑bond donor count of 1, a tPSA of 53 Ų, and vendor‑confirmed solubility in polar solvents [1], the compound meets the stringent solubility criteria (typically >100 μM in aqueous buffer) required for fragment‑based drug discovery (FBDD). Unlike its 1‑methoxy analog, which lacks a donor and exhibits poor water solubility [1], this compound can be directly screened in biochemical assays without DMSO‑induced artefacts, reducing false negatives and positives in primary screens.

Chiral Auxiliary and Asymmetric Synthesis Intermediate

The imidazolidin‑2‑one scaffold is a privileged chiral auxiliary in asymmetric aldol, alkylation, and acylation reactions [1]. The N1‑hydroxy and N3‑methoxymethyl substituents introduce additional stereoelectronic tuning, and the compound’s two rotatable bonds provide conformational flexibility that can enhance diastereoselectivity in enolate‑mediated transformations . This makes it a preferred building block over rigid, single‑rotor analogs when high enantiomeric excess is required.

Medicinal Chemistry Hit‑to‑Lead Expansion Around the Methoxymethyl Motif

The balanced lipophilicity (XLogP3‑AA = ‑1.0) of the compound, falling within the optimal CNS drug‑like range, coupled with its unique methoxymethyl substituent that is absent in most commercial imidazolidin‑2‑one collections [1], makes it a valuable core for hit‑to‑lead expansion. Researchers seeking to explore structure–activity relationships around N3‑alkoxyalkyl substituents will find that starting with this compound yields faster SAR than decorating an unsubstituted parent scaffold, as key physicochemical and ADME parameters are already pre‑optimized .

Application
Selection Property
Validation Focus
CYP3A4/5 probe SAR studies
CYP3A4/5 inhibition profile
SAR optimization and ADME-Tox profiling
Fragment-based drug discovery (FBDD) library design
Aqueous solubility and H‑bond donor properties
Biochemical assay compatibility without organic co‑solvent
Chiral auxiliary in asymmetric synthesis
Chiral scaffold with stereoelectronic tuning
Enantioselectivity in enolate-mediated transformations
Hit-to-lead expansion around N3‑alkoxyalkyl motifs
Balanced lipophilicity and methoxymethyl substituent
Structure-activity relationship around N3 substituents
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